![molecular formula C16H15ClN4O2 B1530957 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide CAS No. 39657-55-1](/img/structure/B1530957.png)

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

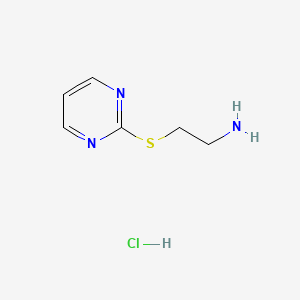

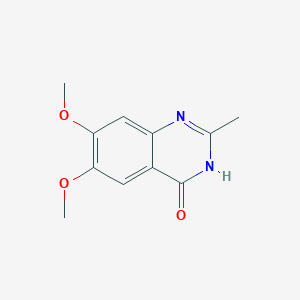

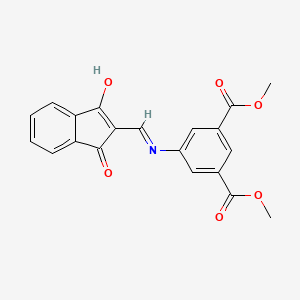

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide is a useful research compound. Its molecular formula is C16H15ClN4O2 and its molecular weight is 330.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Activities

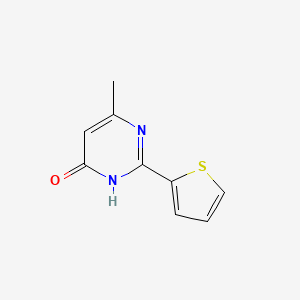

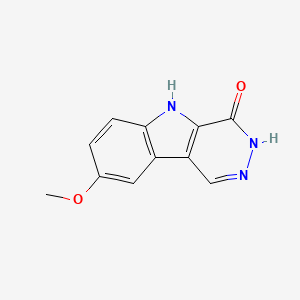

Several studies have synthesized derivatives related to 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide and evaluated their antimicrobial and antiviral activities. For instance, the synthesis of formazans from a Mannich base derived from a similar structure showed moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another research explored the synthesis of thiophene derivatives with potential antiviral evaluations against targets such as the coronavirus (Sayed & Ali, 2007).

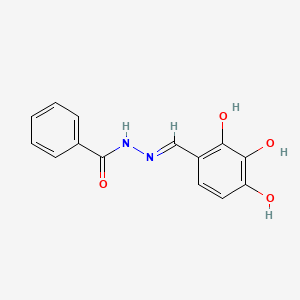

Herbicidal and Anticoccidial Activities

Research into the applications of this compound derivatives extends to agriculture, where these compounds have been assessed for herbicidal and anticoccidial activities. Duan et al. (2010) designed and synthesized derivatives exhibiting moderate inhibitory activities against various weeds, showing the potential of these compounds in agricultural pest control (Duan, Zhao, & Zhang, 2010). Furthermore, Shibamoto and Nishimura (1986) synthesized compounds structurally similar to robenidine, a known anticoccidial agent, and found that some derivatives exhibited activity against Eimeria tenella, a pathogen in poultry (Shibamoto & Nishimura, 1986).

Anticonvulsant and Cytotoxic Activities

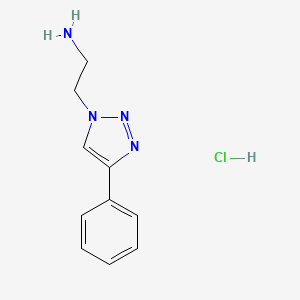

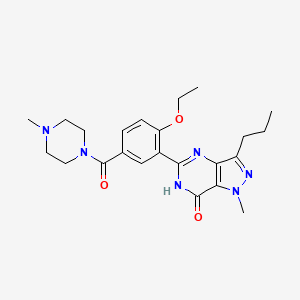

The synthesis and evaluation of pyrazole- and isoxazole-based derivatives related to this compound have demonstrated significant anticonvulsant and cytotoxic activities. Unverferth et al. (1998) reported on the synthesis of new 3-aminopyrroles that showed considerable anticonvulsant activity with a lack of neurotoxicity, highlighting the potential for medical applications in treating seizures (Unverferth et al., 1998). Additionally, compounds with pyrazole and isoxazole moieties were tested for their anti-HSV-1 and cytotoxic activities, with some derivatives showing promising results against Herpes simplex virus type-1 (Dawood et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit oxidative phosphorylation .

Mode of Action

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide, like its analogs, may act as a chemical inhibitor of oxidative phosphorylation . It could potentially disrupt the normal activity of electron carriers in the electron transport chain, reducing the ability of ATP synthase to function optimally .

Biochemical Pathways

By inhibiting oxidative phosphorylation, it could disrupt the production of ATP, the primary energy currency of the cell .

Result of Action

Based on its potential mode of action, it could lead to a decrease in atp production, affecting various cellular processes that rely on this energy source .

Properties

IUPAC Name |

3-[(4-chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-11(19-20-14-9-7-12(17)8-10-14)15(21-23)16(22)18-13-5-3-2-4-6-13/h2-10,20,23H,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSXNUCRKIXDNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)Cl)C(=NO)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B1530875.png)

![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)

![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)